2-(Methoxymethoxy)benzaldehyde
Overview
Description
2-(Methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxymethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(Methoxymethoxy)benzoic acid
Reduction: 2-(Methoxymethoxy)benzyl alcohol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Methoxybenzaldehyde: Similar structure but with the methoxy group at the para position.
2-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the methoxymethoxy group.
Uniqueness
2-(Methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(methoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGQZZUZGAWLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446744 | |
Record name | 2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-04-0 | |
Record name | 2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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